3-(Phenylsulfanyl)hept-2-en-4-one
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Overview
Description
3-(Phenylsulfanyl)hept-2-en-4-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hept-2-en-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic aromatic substitution reactions, where a phenylsulfanyl group is introduced to an appropriate precursor under specific reaction conditions . Another approach involves the use of Grignard reagents, where the phenylsulfanyl group is added to the hept-2-en-4-one backbone through a series of reactions .
Industrial Production Methods
Industrial production of 3-(Phenylsulfanyl)hept-2-en-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)hept-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenylsulfanyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Phenylsulfanyl)hept-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)hept-2-en-4-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfanyl)hept-2-en-4-one
- 3-(Phenylsulfanyl)but-2-en-4-one
- 3-(Phenylsulfanyl)pent-2-en-4-one
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The length of the carbon chain and the position of the phenylsulfanyl group play a crucial role in determining its properties and applications .
Properties
CAS No. |
56631-63-1 |
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Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-phenylsulfanylhept-2-en-4-one |
InChI |
InChI=1S/C13H16OS/c1-3-8-12(14)13(4-2)15-11-9-6-5-7-10-11/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
GZHSLYQKHGGMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=CC)SC1=CC=CC=C1 |
Origin of Product |
United States |
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